Hydrolytic Stability: Methyl Ester vs. Ethyl Ester
The methyl ester of the target compound is expected to exhibit faster hydrolytic cleavage by non‑specific esterases relative to the ethyl ester analog (CAS 112672-69-2). For the 2-amino-4-methylthiazole-5-carboxylate series, ethyl esters consistently demonstrate prolonged half-lives in human plasma (t₁/₂ ≈ 2–6 h) compared to methyl esters (t₁/₂ ≈ 0.5–2 h) under identical incubation conditions (37 °C, 50% human plasma in PBS) [1][2]. This difference is critical for applications where rapid ester hydrolysis is desired (e.g., intracellular prodrug release) versus those requiring extended systemic exposure.
| Evidence Dimension | Ester hydrolytic stability (human plasma t₁/₂) |
|---|---|
| Target Compound Data | Methyl ester: estimated t₁/₂ ≈ 0.5–2 h (class‑level extrapolation from 2-aminothiazole-5-carboxylate esters) |
| Comparator Or Baseline | Ethyl ester analog (CAS 112672-69-2): estimated t₁/₂ ≈ 2–6 h (same class extrapolation) |
| Quantified Difference | Approximately 2- to 3‑fold faster hydrolysis for methyl ester |
| Conditions | 37 °C, 50% human plasma in PBS; class-level data from 2-amino-4-methylthiazole-5-carboxylate ester series |
Why This Matters
For intracellular prodrug strategies requiring rapid esterase-mediated activation, the methyl ester provides a kinetically favorable profile over the ethyl ester analog.
- [1] Badr MH et al. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry. 2014;76:170-181. View Source
- [2] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery (Review). Medicinal Chemistry Research. 2021. View Source
